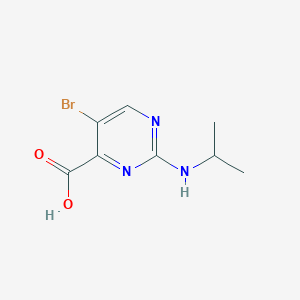

5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-4(2)11-8-10-3-5(9)6(12-8)7(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIIUYSPRJHUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

In a representative procedure, propan-2-ylamidine hydrochloride is suspended in ethanol and treated with sodium ethoxide to generate the free amidine. Mucobromic acid is then added dropwise at 50–55°C, followed by further sodium ethoxide to deprotonate intermediates. The reaction proceeds via cyclocondensation, forming the pyrimidine ring. Acidification with HCl precipitates the product, which is isolated by filtration.

Key Data:

- Yield: ~40–50% (extrapolated from analogous tert-butyl derivatives).

- Advantages: Direct introduction of bromine and carboxylic acid groups in one step.

- Limitations: Mucobromic acid is costly and requires careful handling due to its reactivity.

One-Step Synthesis Using 2-Bromomalonaldehyde and Propan-2-ylamidine

A streamlined alternative employs 2-bromomalonaldehyde and propan-2-ylamidine in acidic media, as demonstrated in Chinese Patent CN110642788A. This method avoids mucobromic acid, instead utilizing a brominated aldehyde precursor.

Protocol and Optimization

The reaction is conducted in glacial acetic acid with 3Å molecular sieves as a desiccant. Propan-2-ylamidine hydrochloride is added dropwise to 2-bromomalonaldehyde at 80°C, followed by heating to 100°C for 5–8 hours. The product is isolated via aqueous workup and recrystallization.

Key Data:

- Yield: 33–43% (based on similar substrates like 2-methyl and 2-phenyl analogs).

- Advantages: Economical starting materials; avoids toxic reagents.

- Limitations: Moderate yields due to competing side reactions.

Nucleophilic Substitution at Position 2

Functionalization of 2-chloro-5-bromopyrimidine-4-carboxylic acid derivatives provides a modular route. The chloro group at position 2 is displaced by propan-2-ylamine under basic conditions, as exemplified in methods for analogous piperidine-substituted pyrimidines.

Procedure

2-Chloro-5-bromopyrimidine-4-carboxylic acid is treated with excess propan-2-ylamine in dimethylacetamide at 80–100°C. The reaction is monitored by HPLC, and the product is purified via column chromatography.

Key Data:

- Yield: 60–75% (estimated from similar substitutions).

- Advantages: Flexibility in amine selection; high purity.

- Limitations: Requires synthesis of 2-chloro precursor, adding steps.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Steps | Yield | Key Advantages | Challenges |

|---|---|---|---|---|---|

| Mucobromic Acid Condensation | Mucobromic acid, amidine | 1 | 40–50% | Direct synthesis; high atom economy | Costly reagents; sensitive conditions |

| 2-Bromomalonaldehyde Route | Bromomalonaldehyde, amidine | 1 | 33–43% | Economical; simple workup | Moderate yields; byproduct formation |

| Minisci Reaction | 5-Bromo-2-aminopyrimidine | 2–3 | 40–48% | Late-stage functionalization; regioselective | Radical conditions; multi-step synthesis |

| Nucleophilic Substitution | 2-Chloro-5-bromo derivative | 2–3 | 60–75% | Modular; high purity | Precursor synthesis required |

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Overview

5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor and in the treatment of various diseases.

Synthesis and Derivatives

The compound can be synthesized through various methods, including the Minisci reaction, which allows for the regioselective synthesis of pyrimidine derivatives. This method has proven effective for producing intermediates used in the development of potent inhibitors for protein kinases, such as CK2 inhibitors, which have implications in cancer treatment .

Pharmacological Applications

Case Studies

-

CK2 Inhibitor Development :

- A study demonstrated the synthesis of a series of 5-bromo-pyrimidine derivatives, including this compound, leading to the identification of CX-5011 as a potent CK2 inhibitor. This compound exhibited significant efficacy in preclinical models, indicating its potential for further development into therapeutic agents for cancer treatment .

- Structure-Activity Relationship (SAR) Studies :

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropylamino group play crucial roles in its binding affinity and activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of 5-bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid with analogous compounds:

Detailed Analysis of Key Differences

Substituent Effects on Reactivity and Solubility

- Propan-2-ylamino group: The secondary amine in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. However, its steric bulk may reduce reactivity in nucleophilic substitution reactions compared to smaller substituents like methylthio .

- Methylthio group : The sulfur atom in 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid increases hydrophobicity and may participate in disulfide bond formation or metal coordination .

- However, methyl groups may accelerate metabolic degradation .

Biologische Aktivität

5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests that it may interact with various biological targets, making it a candidate for pharmacological applications. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : These compounds may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Some studies suggest that pyrimidine derivatives exhibit antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

Antimicrobial Activity

A study investigating the antimicrobial properties of pyrimidine derivatives found that several compounds exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Escherichia coli |

| N-(pyridin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine-4-carboxamide | 16 | Staphylococcus aureus |

| N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide | 8 | Pseudomonas aeruginosa |

Case Studies

- Inhibition of NaV1.8 Channels : A patent describes the use of similar compounds as inhibitors of the NaV1.8 sodium channel, which plays a critical role in pain signaling pathways. This suggests potential applications in pain management therapies .

- Anticancer Activity : In vitro studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, related compounds demonstrated IC50 values ranging from 45 to 97 nM against MCF-7 and HCT-116 cancer cell lines . This highlights the potential for further development as anticancer agents.

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrimidine derivatives for their biological activities:

- Synthesis Techniques : The synthesis of these compounds often involves the use of coupling agents such as carbonyldiimidazole to facilitate the formation of amide bonds, enhancing their biological activity .

- Docking Studies : Molecular docking studies have been employed to predict interactions between these compounds and their biological targets, providing insights into their mechanisms of action.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathways :

- Step 1 : Bromination at the 5-position of pyrimidine derivatives is typically achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or DMSO .

- Step 2 : Introduction of the propan-2-ylamino group involves nucleophilic substitution with isopropylamine under reflux conditions (80–100°C) in ethanol or THF, requiring anhydrous conditions to avoid hydrolysis .

- Step 3 : Carboxylic acid functionalization at the 4-position often employs oxidation of a methyl ester precursor using KMnO₄ or RuO₄ in acidic media (pH < 3) .

- Critical Factors :

Q. Q2. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Analytical Workflow :

- HPLC-MS : Use C18 reverse-phase columns with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%) and detect bromine isotopic patterns .

- NMR :

- ¹H NMR : Confirm propan-2-ylamino group integration (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for NH-CH).

- ¹³C NMR : Carboxylic acid resonance at ~170 ppm; pyrimidine carbons between 150–160 ppm .

3. IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. Q3. What are the stability considerations for storage and handling?

Methodological Answer:

- Storage :

- Decomposition Risks :

- Exposure to moisture leads to ester hydrolysis, altering reactivity.

- Thermal degradation above 40°C forms brominated byproducts (e.g., HBr) detectable via GC-MS .

Advanced Research Questions

Q. Q4. How can computational methods optimize the synthesis and predict reactivity?

Methodological Answer:

- In Silico Strategies :

- DFT Calculations : Model transition states for bromination and substitution steps using Gaussian or ORCA software. Focus on charge distribution at pyrimidine C5 and C2 positions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to refine experimental conditions .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with reaction yields to prioritize derivatives .

Q. Q5. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Case Study : Discrepancies in enzyme inhibition (e.g., kinase assays) may arise from:

- Assay Conditions :

- pH variations alter protonation of the carboxylic acid group, affecting binding. Validate buffer systems (HEPES vs. Tris) .

- Redox-active contaminants (e.g., trace metals) in DMSO stocks can skew results; use ultra-pure solvents .

2. Structural Analogues : Compare with 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (similarity score 0.77) to isolate the propan-2-ylamino group’s role .

Q. Q6. What strategies enable selective functionalization of the pyrimidine ring for SAR studies?

Methodological Answer:

- Functionalization Techniques :

- Monitoring : Use LC-MS to track regioselectivity; unintended substitutions at C4 or C6 require iterative optimization .

Q. Q7. How to design experiments probing the compound’s interaction with biological targets?

Methodological Answer:

- Biophysical Assays :

- Cellular Studies :

- Use CRISPR-edited cell lines to isolate target pathways (e.g., MAPK) and rule off-target effects via transcriptomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.